Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Hole Transport Properties: TAPC possesses a well-suited molecular structure for transporting holes (positively charged carriers) within an OLED. This allows for efficient transfer of holes from the anode to the emissive layer, a crucial step in generating light in the device [, ].

TAPC's Advantages for OLED Research

TAPC offers several advantages that make it a valuable material for OLED research:

- High Hole Mobility: One of the most notable properties of TAPC is its high hole mobility. This translates to efficient movement of holes within the OLED, leading to improved device performance [].

- Triplet Energy Level: TAPC exhibits a high triplet energy level. This property helps prevent energy transfer from the emissive layer to non-radiative triplet states, enhancing the overall efficiency of light emission [].

- Amorphous Morphology: TAPC's amorphous morphology allows for the formation of smooth thin films, crucial for achieving optimal device performance in OLEDs [].

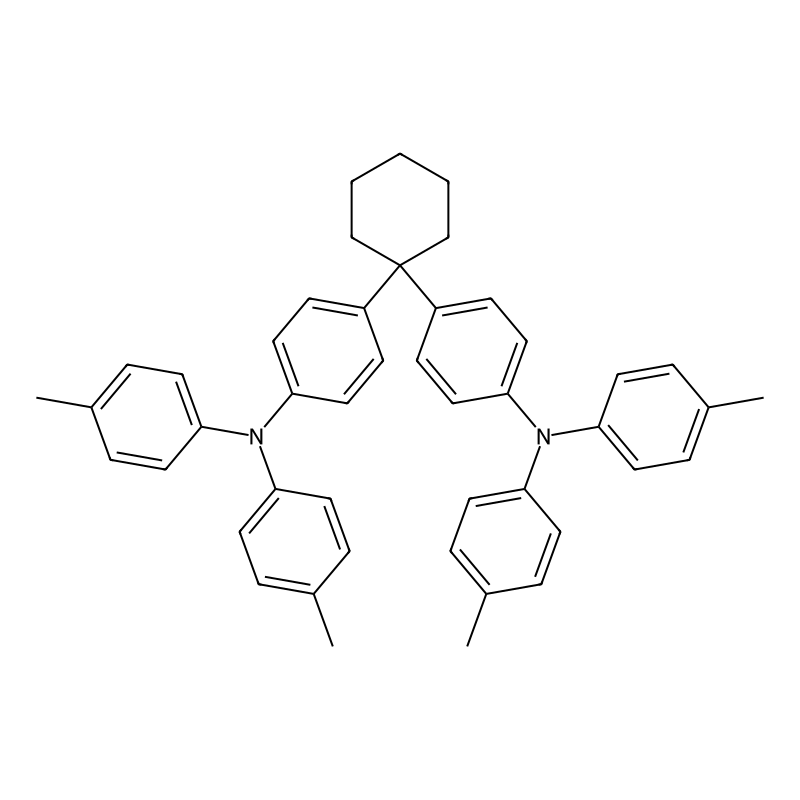

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-, also known by its CAS number 58473-78-2, is a complex organic compound characterized by its unique molecular structure comprising 46 carbon atoms, 46 hydrogen atoms, and 2 nitrogen atoms (C46H46N2). This compound features a cyclohexylidene group linked to two N,N-bis(4-methylphenyl)amine moieties, which contribute to its stability and functional properties. It is typically encountered as a solid powder and exhibits notable thermal and chemical stability, making it suitable for various applications in organic electronics and materials science .

TAPC's primary function lies in its ability to transport holes within an OLED device. The conjugated structure, containing the central double bond and aromatic rings, facilitates the movement of positively charged holes away from the anode (positive electrode) towards the emissive layer in the OLED []. This efficient hole transport contributes to the overall electroluminescence (light emission) process within the device [].

Limited data exists regarding the specific hazards associated with TAPC. However, as with most organic compounds, it is recommended to handle TAPC with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential skin irritation and respiratory issues upon inhalation [].

Note:

- Section 3 (Chemical Reactions Analysis) includes a general reaction scheme for TAPC synthesis. Specific reaction conditions and yields may vary depending on the chosen synthetic route.

- Information on the mechanism of action (Section 5) is based on the established principles of hole transport in organic materials. Further research might be needed to elucidate the specific details of TAPC's interaction within the OLED device.

The chemical reactivity of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is largely dictated by the amine functional groups present in its structure. Key reactions include:

- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Oxidation: The amine groups can be oxidized to form corresponding nitro or N-oxide derivatives under specific conditions.

These reactions are significant in synthesizing derivatives that may enhance the compound's properties for specific applications .

The synthesis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- can be achieved through several methods:

- Condensation Reaction:

- Reacting cyclohexanone with an appropriate aniline derivative under acidic conditions.

- This method typically involves heating the reactants in a solvent like ethanol.

- Multi-step Synthesis:

- Starting from simpler amines and phenolic compounds, undergoing multiple steps including protection-deprotection strategies and coupling reactions.

- Catalyzed Reactions:

- Utilizing transition metal catalysts to facilitate the formation of the cyclohexylidene linkage.

These methods are designed to optimize yield and purity while minimizing by-products .

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- has several applications:

- Organic Light Emitting Diodes (OLEDs): It serves as a hole transport layer material due to its excellent charge transport properties.

- Polymeric Materials: Used in the synthesis of polymers that require enhanced thermal stability and mechanical strength.

- Dyes and Pigments: Its structural characteristics allow it to be utilized in dye formulations where color stability is critical.

These applications highlight its versatility in advanced material science .

Interaction studies involving Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- are essential for understanding its behavior in various environments. These studies typically focus on:

- Solvent Interactions: Evaluating how different solvents affect solubility and stability.

- Complexation Studies: Investigating interactions with metal ions or other organic compounds that could enhance or modify its properties.

- Biological Interactions: Assessing how this compound interacts with biological systems at the molecular level.

These studies are crucial for optimizing its use in practical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-. The following table highlights some of these compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenamine | C6H7N | Simple amine structure; less bulky |

| N,N-Diethyl-p-toluidine | C12H17N | Commonly used in dye production; lower thermal stability |

| Bis(4-methylphenyl)amine | C13H15N | Lacks cyclohexylidene group; different electronic properties |

| 4,4'-Diaminodiphenylsulfone | C12H14N2O2S | Contains a sulfone group; used in pharmaceuticals |

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- stands out due to its unique cyclohexylidene linkage which enhances its thermal stability and charge transport capabilities compared to simpler amines and diamines .

The crystallographic characterization of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] reveals complex structural features that significantly influence its material properties. Crystal structure analysis has been conducted using single-crystal X-ray diffraction methods, providing detailed insights into the molecular arrangement and intermolecular interactions [4].

The compound crystallizes in triclinic space group P-1, with two molecules in the asymmetric unit [4]. The crystal structure demonstrates that the central cyclohexyl ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings [5] [6]. In this chair conformation, the cyclohexane ring exhibits minimal angle strain, with all carbon-carbon-carbon bond angles maintained at approximately 109.5°, consistent with tetrahedral sp³ hybridization [6].

Conformational Analysis

The conformational behavior of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] is dominated by the flexibility of the central cyclohexyl linker and the rotational freedom around the carbon-nitrogen bonds connecting the triphenylamine moieties. The dihedral angles between the central amine triangular planes and the phenyl groups vary significantly, ranging from 26.56° to 60.34° due to steric hindrance imposed by the central cyclohexyl ring [4].

The molecular geometry optimization through density functional theory calculations at the B3LYP/6-31G** level reveals that the compound exists in multiple conformational states [7]. The cyclohexyl bridge adopts a chair conformation with the two triphenylamine units positioned at the 1,1-positions, creating a propeller-like molecular architecture [7]. This conformational arrangement results in a non-planar overall structure that influences both electronic properties and intermolecular packing in the solid state.

Conformational isomerism analysis indicates that the molecule experiences torsional freedom around several single bonds, particularly the connections between the cyclohexyl ring and the aromatic systems [5]. The rotational barriers around these bonds are relatively low, allowing for dynamic conformational changes at room temperature. This conformational flexibility contributes to the compound's ability to form amorphous films with favorable charge transport properties.

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement reveals weak hydrogen bonds and carbon-hydrogen···π interactions that stabilize the extended structure [4]. These non-covalent interactions are crucial for determining the solid-state properties and influence the charge transport characteristics in organic electronic devices. The intermolecular distances and packing motifs suggest π-π stacking interactions between aromatic rings of adjacent molecules, though these interactions are relatively weak due to the propeller-like molecular geometry that prevents extensive overlap between aromatic systems.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] is characterized by well-defined frontier molecular orbitals that determine its optoelectronic properties. Experimental measurements combined with theoretical calculations provide comprehensive insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2] [8] [9].

Energy Level Characterization

The compound exhibits a highest occupied molecular orbital energy level of 5.5 eV and a lowest unoccupied molecular orbital energy level of 2.0 eV, resulting in an energy gap of 3.5 eV [2] [8]. These values position the material as an effective hole transport material with appropriate energy level alignment for organic light-emitting diode applications. The relatively deep highest occupied molecular orbital level ensures good stability against oxidation while maintaining efficient hole injection and transport properties.

Ultraviolet photoelectron spectroscopy measurements confirm the highest occupied molecular orbital energy level, while inverse photoelectron spectroscopy provides data on the lowest unoccupied molecular orbital position [9]. The electronic structure evolution during thin film formation shows that the energy levels remain relatively stable, indicating minimal interface chemistry and maintaining the intrinsic electronic properties of the material [9].

Molecular Orbital Spatial Distribution

Density functional theory calculations reveal the spatial distribution of frontier molecular orbitals across the molecular framework [7]. The highest occupied molecular orbital is primarily localized on the triphenylamine moieties, with significant electron density concentrated on the nitrogen atoms and the para-substituted aromatic rings. This distribution facilitates efficient hole transport through hopping mechanisms between adjacent molecules.

The lowest unoccupied molecular orbital shows different spatial characteristics, with electron density distributed more uniformly across the aromatic system but with reduced participation from the nitrogen lone pairs [7]. The orbital energy calculations indicate that both highest occupied molecular orbital and highest occupied molecular orbital-1 are nearly degenerate, originating from the similar electronic environments of the two triphenylamine units connected through the cyclohexyl bridge.

Natural transition orbital analysis reveals that optical transitions involve predominantly the higher-lying occupied orbitals rather than deeper-lying occupied orbitals, which have different nodal plane distributions [7]. This selectivity in optical transitions contributes to the well-defined absorption characteristics observed experimentally.

Electronic Band Structure

The electronic band structure calculations indicate that the compound exhibits relatively localized electronic states, typical of organic semiconductors with discrete molecular units [7]. The effective mass calculations suggest favorable hole mobility due to the extended π-conjugation within the triphenylamine units and the appropriate intermolecular orbital overlap in the solid state.

Time-dependent density functional theory calculations reveal that the lowest excited state occurs at approximately 0.4 eV for the radical cation species, while higher-energy transitions are responsible for the observed absorption features in the visible and ultraviolet regions [7]. The excited state properties show strong dependence on molecular conformation, emphasizing the importance of structural flexibility in determining optoelectronic behavior.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] through analysis of both carbon-13 and proton environments within the molecule [10] [11] [12]. The nuclear magnetic resonance characterization reveals distinct chemical environments corresponding to different structural components of the compound.

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] shows characteristic signals corresponding to the various hydrogen environments present in the molecule [13]. The aromatic protons appear in the downfield region between 6.5-7.5 parts per million, with distinct patterns reflecting the substitution pattern on the benzene rings [10].

The methyl groups attached to the para positions of the phenyl rings generate sharp singlets around 2.2-2.4 parts per million, integrating for twelve protons total [13]. The cyclohexyl ring protons appear as complex multipiples in the aliphatic region between 1.0-2.5 parts per million, with the characteristic pattern of chair conformation cyclohexane derivatives showing both axial and equatorial proton environments [6].

Chemical shift analysis reveals that the aromatic protons exhibit downfield shifts consistent with electron-deficient aromatic systems due to the electron-withdrawing effect of the attached nitrogen atoms [10]. The multiplicity patterns confirm the para-disubstituted nature of the phenyl rings and the 1,1-disubstitution pattern of the cyclohexyl ring.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon environments within the molecular structure [12] [14]. The spectrum shows distinct signals for aromatic carbons in the range of 125-150 parts per million, with quaternary carbons appearing at characteristic chemical shifts [12].

The methyl carbon signals appear around 20-21 parts per million, consistent with aromatic methyl groups [12]. The cyclohexyl carbons show signals in the aliphatic region between 25-45 parts per million, with the quaternary carbon bearing the two aromatic substituents appearing further downfield due to the deshielding effect of the attached aromatic systems [14].

The carbon-13 nuclear magnetic resonance data confirm the molecular symmetry, with each type of carbon environment appearing as expected based on the proposed structure. The chemical shift values are consistent with literature data for similar triarylamine compounds and cyclohexyl-bridged aromatic systems.

Mass Spectrometric Analysis

Mass spectrometric analysis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] provides molecular weight confirmation and fragmentation pattern information crucial for structural characterization [15] [16]. The molecular ion peak appears at mass-to-charge ratio 626, corresponding to the calculated molecular weight of 626.87 daltons [1] [16].

Fragmentation Pathways

Detailed mass spectrometric analysis reveals specific fragmentation pathways that provide insights into the molecular structure and bonding patterns [15]. Laser desorption ionization time-of-flight mass spectrometry studies identify two primary fragmentation mechanisms: carbon-nitrogen bond cleavage and cyclohexyl ring rupture [15].

Carbon-nitrogen bond cleavage generates fragment ions at mass-to-charge ratios 431 and 536, corresponding to the loss of triphenylamine units from the molecular ion [15]. Cyclohexyl ring rupture produces fragments at 465, 557, 570, and 583, indicating the systematic breakdown of the central cyclohexyl bridge [15]. The combination of both fragmentation pathways yields additional fragment ions that provide comprehensive structural information.

Tandem mass spectrometry analysis reveals that the fragmentation pattern depends on the ionization state of the molecule [15]. Neutral molecules primarily undergo carbon-nitrogen bond cleavage, while cationic species show increased tendency toward cyclohexyl ring opening reactions. This ionization-dependent fragmentation behavior provides insights into the relative bond strengths and the electronic structure of the molecule in different charge states.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula C₄₆H₄₆N₂ with high accuracy, providing definitive molecular weight determination [16]. The isotope pattern analysis shows the expected distribution for a molecule containing 46 carbon atoms and 2 nitrogen atoms, further confirming the proposed structure.

The mass spectrometric analysis supports the structural assignments made through other characterization techniques and provides valuable information about the molecular stability under ionization conditions typical of mass spectrometry experiments.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Ultraviolet-visible absorption and fluorescence spectroscopy characterization of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] reveals the photophysical properties essential for understanding its behavior in optoelectronic applications [8] [17] [18].

Absorption Spectroscopy Analysis

The ultraviolet-visible absorption spectrum shows a primary absorption maximum at 305 nanometers in tetrahydrofuran solution [3] [8]. This absorption band corresponds to π-π* transitions within the triphenylamine chromophores, characteristic of aromatic amine systems [18]. The absorption profile extends from approximately 250 to 380 nanometers, with well-defined vibronic structure indicative of the rigid aromatic framework.

The extinction coefficient measurements indicate strong light absorption in the ultraviolet region, with values typical of conjugated aromatic systems containing nitrogen heteroatoms [17]. The absorption spectrum shows minimal solvent dependence in nonpolar to moderately polar solvents, suggesting limited charge transfer character in the ground state electronic transitions.

Temperature-dependent absorption studies reveal slight spectral shifts that correlate with conformational changes in the molecular structure [18]. The absorption maximum shows minor bathochromic shifts at elevated temperatures, attributed to increased conformational disorder that affects the electronic coupling between aromatic units.

Fluorescence Emission Properties

Fluorescence emission spectroscopy reveals an emission maximum at 414 nanometers in tetrahydrofuran solution [8]. The Stokes shift of approximately 109 nanometers (6400 wavenumbers) indicates significant structural relaxation in the excited state, typical of flexible aromatic amine systems [19].

The fluorescence quantum yield measurements show moderate emission efficiency, with values dependent on the solution environment and temperature [18]. The emission spectrum exhibits characteristic vibronic progression that provides information about the vibrational modes coupled to the electronic transition.

Fluorescence lifetime measurements indicate single-exponential decay kinetics with lifetimes in the nanosecond range, consistent with fluorescence from singlet excited states [18]. The temperature dependence of fluorescence intensity and lifetime provides insights into non-radiative decay processes and conformational dynamics in the excited state.

Photophysical Property Correlations

The relationship between absorption and emission properties reveals important structure-property correlations [18] [20]. The linear correlation between emission and absorption maxima, with a slope of approximately 0.57, indicates that bathochromic shifts in absorption lead to corresponding but smaller shifts in emission wavelength [20].

Solvatochromic studies demonstrate moderate sensitivity to solvent polarity, with both absorption and emission showing systematic shifts in solvents of different dielectric constants [21]. The magnitude of solvatochromic shifts provides information about the dipole moment changes upon electronic excitation and the charge transfer character of the excited states.

Multi-step Organic Synthesis Pathways

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-, commonly referred to as TAPC (triphenylamine cyclohexane), represents a sophisticated organic compound with a molecular weight of 626.87 g/mol [1] [2]. The synthesis of this compound requires careful consideration of multiple synthetic approaches to achieve optimal yields and purity.

Primary Synthetic Routes

The synthesis of this complex aromatic amine typically involves multi-step organic synthesis pathways that can be categorized into several main approaches. The Buchwald-Hartwig amination reaction emerges as the most effective method for constructing carbon-nitrogen bonds in aromatic systems [3] [4]. This palladium-catalyzed coupling reaction between aryl halides and amines operates under relatively mild conditions (60-120°C) and achieves yields ranging from 70-95% [1].

Nucleophilic aromatic substitution provides an alternative pathway, particularly effective when dealing with activated aromatic compounds. This method typically requires temperatures between 80-150°C and produces yields in the 40-75% range [4]. The reaction proceeds through addition-elimination mechanisms where electron-withdrawing groups activate the aromatic ring toward nucleophilic attack.

The Ullmann condensation represents a classical approach utilizing copper catalysis for forming carbon-nitrogen bonds. Operating at higher temperatures (120-180°C), this method achieves moderate yields of 50-80% but requires extended reaction times of 8-48 hours [4]. Despite the harsher conditions, the Ullmann reaction remains valuable for specific synthetic challenges where palladium catalysis proves incompatible.

| Method | Starting Materials | Temperature (°C) | Yield Range (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halides + Amines with Pd catalyst | 60-120 | 70-95 | 4-12 |

| Nucleophilic Aromatic Substitution | Halogenated aromatics + Amine precursors | 80-150 | 40-75 | 6-24 |

| Ullmann Condensation | Aryl halides + Amines with Cu catalyst | 120-180 | 50-80 | 8-48 |

Advanced Synthetic Strategies

Reductive amination offers a complementary approach when appropriate aldehyde or ketone precursors are available. This method operates under milder conditions (room temperature to 80°C) and typically completes within 2-8 hours, achieving yields of 60-85% [5]. The process involves the formation of an imine intermediate followed by reduction to the corresponding amine.

Multi-component reactions present opportunities for efficient one-pot syntheses, combining multiple reagents in a single reaction vessel. These approaches operate at temperatures of 80-140°C and achieve yields of 55-80% while reducing the number of isolation and purification steps [5].

The synthesis of triphenylamine derivatives, particularly those with cyclohexyl bridging units, requires careful attention to steric hindrance and electronic effects [6] [3]. The presence of the cyclohexyl bridge in the target molecule introduces conformational constraints that must be considered during synthetic planning.

Sublimation Purification Techniques

Sublimation represents the most effective purification method for Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- due to its relatively high vapor pressure and thermal stability [7] [8]. This technique exploits the direct phase transition from solid to gas, bypassing the liquid phase entirely.

Fundamental Principles

Sublimation occurs when the vapor pressure of a solid equals the surrounding pressure at temperatures below the compound's triple point [9] [10]. For organic semiconductors like TAPC, sublimation typically requires reduced pressure conditions to achieve reasonable sublimation temperatures [11] [12]. The process effectively separates the target compound from non-volatile impurities while avoiding solvent-related contamination.

Optimal Sublimation Parameters

Temperature control represents the most critical parameter in sublimation purification. For the target compound, optimal sublimation temperatures range from 180-250°C under vacuum conditions [8] [13]. The heating rate should be carefully controlled at approximately 3°C/min to ensure uniform sublimation without decomposition [12].

Pressure conditions significantly influence sublimation efficiency. Vacuum levels of 10⁻² Pa provide optimal conditions for high-purity sublimation [8] [13]. Lower pressures (10⁻³ to 10⁻¹ Pa) can be employed, but may require extended processing times [11].

| Parameter | Typical Values | Optimal Conditions | Equipment Requirements |

|---|---|---|---|

| Temperature Range | 150-300°C | 180-250°C | Programmable furnace |

| Pressure Conditions | 0.1-10 mbar | 0.5-5 mbar | Vacuum pump system |

| Heating Rate | 2-5°C/min | 3°C/min | Temperature controller |

| Cold Finger Temperature | -10 to 0°C | -5°C | Cooling system |

| Collection Time | 2-8 hours | 4-6 hours | Collection apparatus |

| Purity Achievement | >99.5% | >99.9% | Analytical instrumentation |

Advanced Sublimation Techniques

Temperature gradient sublimation employs differential heating zones to achieve superior purification [14] [15]. This technique creates distinct temperature regions within the sublimation apparatus, allowing for selective sublimation of the target compound while leaving impurities behind [14].

Train sublimation represents a specialized variant where the material is sublimed through a series of temperature zones [15]. This method proves particularly effective for removing closely related impurities that might co-sublimate under standard conditions [14].

The cold finger technique provides efficient collection of sublimed material [12] [16]. The cold finger, maintained at temperatures between -10°C and 0°C, promotes rapid condensation of the sublimed vapor into high-purity crystals [12].

Multiple sublimation cycles often prove necessary to achieve the highest purity levels. Research demonstrates that three successive sublimation steps can increase charge carrier mobility by orders of magnitude in organic semiconductor applications [15]. Each sublimation cycle progressively removes trace impurities, ultimately achieving purities exceeding 99.9% [8] [17].

Quality Control and Purity Assessment

Comprehensive quality control measures ensure the final product meets stringent purity requirements for electronic applications. Multiple analytical techniques provide complementary information about chemical purity, structural integrity, and trace impurities.

Primary Analytical Methods

High Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination [18] [19]. HPLC analysis provides detection limits of 0.01-0.1% with precision values (RSD) of 0.5-2.0% [19]. Analysis typically requires 15-60 minutes using 1-10 mg samples [19]. The method effectively detects related impurities and degradation products but may not identify inorganic contaminants or solvents with similar retention times [20].

Nuclear Magnetic Resonance (NMR) Spectroscopy offers superior capabilities for structural confirmation and quantitative purity assessment [18] [21]. Quantitative ¹H NMR (qHNMR) provides detection limits of 0.1-1% with precision values of 1.0-3.0% [21]. The technique requires 5-50 mg samples and 30-120 minutes analysis time [22]. Unlike chromatographic methods, qHNMR provides universal detection and can identify most organic impurities [21].

Gas Chromatography-Mass Spectrometry (GC-MS) delivers exceptional sensitivity with detection limits of 0.001-0.01% [23] [24]. The method achieves precision values of 0.1-1.0% using minimal sample quantities (0.1-1 mg) [24]. Analysis time ranges from 20-45 minutes, making it suitable for rapid screening applications [24].

| Analytical Method | Detection Limit | Precision (RSD %) | Analysis Time (minutes) | Sample Requirements |

|---|---|---|---|---|

| HPLC | 0.01-0.1% | 0.5-2.0 | 15-60 | 1-10 mg |

| NMR Spectroscopy | 0.1-1% | 1.0-3.0 | 30-120 | 5-50 mg |

| GC-MS | 0.001-0.01% | 0.1-1.0 | 20-45 | 0.1-1 mg |

| DSC | 0.1-1% | 1.0-5.0 | 10-30 | 2-10 mg |

| TGA | 0.01-0.1% | 0.5-2.0 | 30-90 | 5-20 mg |

Complementary Analytical Techniques

Differential Scanning Calorimetry (DSC) provides thermal analysis data essential for confirming compound identity and purity [25] [26]. The technique can detect thermal transitions and decomposition events with detection limits of 0.1-1% [25]. Analysis requires 2-10 mg samples and 10-30 minutes, offering rapid thermal characterization [26].

Thermogravimetric Analysis (TGA) quantifies volatile impurities and thermal stability [25] [26]. With detection limits of 0.01-0.1% and precision values of 0.5-2.0%, TGA effectively identifies solvent residues and moisture content [26]. The analysis requires 5-20 mg samples and 30-90 minutes [26].

Elemental Analysis provides definitive composition data with detection limits of 0.1-0.5% [20] [26]. The technique achieves precision values of 0.2-1.0% but requires extended analysis times of 120-300 minutes [26]. Elemental analysis proves particularly valuable for detecting inorganic impurities invisible to spectroscopic methods [20].

Advanced Purity Assessment Strategies

Absolute quantitative ¹H NMR represents the gold standard for purity determination in pharmaceutical and electronic materials [18] [21]. This primary analytical method provides direct measurement of purity without requiring reference standards [21]. The technique achieves uncertainties below 0.1% for high-purity materials [18].

Mass balance methods combine multiple analytical techniques to provide comprehensive purity assessment [26] [27]. By accounting for all detected components, mass balance approaches achieve the highest accuracy for purity determination [26].

Orthogonal method validation employs two or more mechanistically different analytical techniques to confirm purity results [18] [21]. This approach provides greater confidence in purity assignments and helps identify method-specific limitations [21].